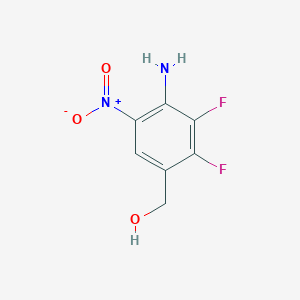
(4-Amino-2,3-difluoro-5-nitrophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Amino-2,3-difluoro-5-nitrophenyl)methanol is an aromatic compound with the molecular formula C7H6F2N2O3 It features a benzene ring substituted with amino, difluoro, nitro, and hydroxymethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2,3-difluoro-5-nitrophenyl)methanol typically involves multi-step organic reactions. One common method starts with the nitration of a difluorobenzene derivative, followed by reduction and subsequent functional group transformations. For example, the nitration of 2,3-difluorotoluene can yield 4-nitro-2,3-difluorotoluene, which is then reduced to 4-amino-2,3-difluorotoluene. The final step involves the oxidation of the methyl group to a hydroxymethyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are also optimized to ensure safety and cost-effectiveness.
化学反応の分析
Types of Reactions
(4-Amino-2,3-difluoro-5-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 4-Amino-2,3-difluoro-5-nitrobenzoic acid.
Reduction: 4,5-Diamino-2,3-difluorophenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-Amino-2,3-difluoro-5-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
作用機序
The mechanism of action of (4-Amino-2,3-difluoro-5-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the difluoro groups can influence the compound’s lipophilicity and membrane permeability.
類似化合物との比較
Similar Compounds
(2,5-Difluoro-4-nitrophenyl)methanol: Similar structure but lacks the amino group.
(4-Amino-2,3-difluoro-5-nitrophenyl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness
(4-Amino-2,3-difluoro-5-nitrophenyl)methanol is unique due to the presence of both amino and nitro groups on the same aromatic ring, along with difluoro and hydroxymethyl substitutions. This combination of functional groups provides a unique set of chemical properties and reactivity, making it valuable for various applications .
特性
分子式 |
C7H6F2N2O3 |
|---|---|
分子量 |
204.13 g/mol |
IUPAC名 |
(4-amino-2,3-difluoro-5-nitrophenyl)methanol |
InChI |
InChI=1S/C7H6F2N2O3/c8-5-3(2-12)1-4(11(13)14)7(10)6(5)9/h1,12H,2,10H2 |
InChIキー |
YOGWUAVFIZVAPU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])N)F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



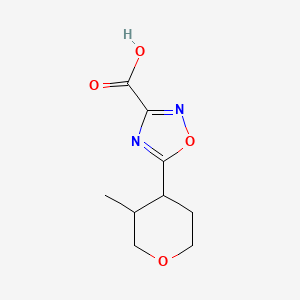
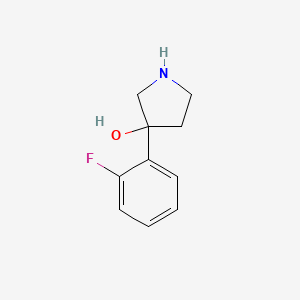
![tert-Butyl3-fluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13065933.png)

![tert-ButylN-{5-aminospiro[3.3]heptan-2-yl}carbamate](/img/structure/B13065945.png)


![Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]-](/img/structure/B13065956.png)
![7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13065965.png)
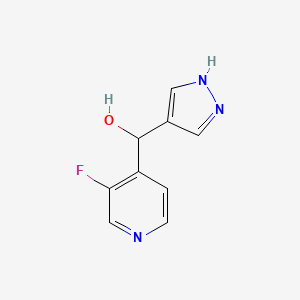
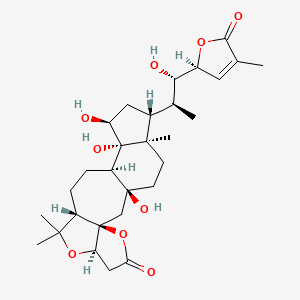
![1-Methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13065981.png)
![Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)AceticAcid](/img/structure/B13065984.png)
